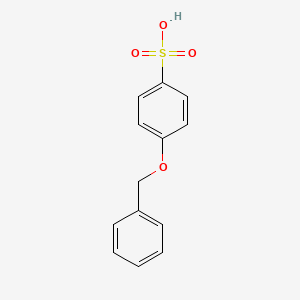

4-(Benzyloxy)benzenesulfonic acid

Description

Historical Context and Evolution of Aromatic Sulfonic Acid Research

The study of aromatic sulfonic acids dates back to the 19th century, with the development of sulfonation reactions being a pivotal moment in industrial organic chemistry. wikipedia.org Aromatic sulfonation, an electrophilic aromatic substitution reaction, involves the replacement of a hydrogen atom on an aromatic ring with a sulfonic acid group (−SO₃H). wikipedia.org Historically, this process was achieved by heating an aromatic compound with sulfuric acid. wikipedia.org

Early research, such as the Piria reaction discovered by Raffaele Piria in 1851, explored various methods for introducing sulfonate groups. wikipedia.org The Tyrer sulfonation process, developed in 1917, was another significant technological advancement. wikipedia.org The reversibility of the sulfonation reaction has been a key aspect of its utility, allowing the sulfonic acid group to be used as a protective or directing group in complex syntheses. wikipedia.orgwikipedia.org Over the years, research has expanded to include a wide array of sulfonation methods and applications, from the synthesis of dyes and detergents to the preparation of pharmaceuticals. wikipedia.orgbritannica.com

Structural Classes and Functional Group Diversity in Benzenesulfonic Acid Derivatives

The versatility of benzenesulfonic acid lies in the extensive diversity of its derivatives. The benzene (B151609) ring can be substituted with one or more functional groups, leading to a wide range of chemical and physical properties. ontosight.ai These substituents can include alkyl groups, hydroxyl groups, amino groups, and halogens, among others. ontosight.aiontosight.ai

The sulfonic acid group itself can also be modified to form sulfonates, sulfonamides, and sulfonyl chlorides, further expanding the functional group diversity. wikipedia.orgwikipedia.org This structural variety allows for the fine-tuning of properties such as solubility, acidity, and reactivity, making benzenesulfonic acid derivatives adaptable to numerous applications. For instance, the introduction of a long alkyl chain results in amphiphilic compounds used as surfactants, while other derivatives serve as important intermediates in the synthesis of complex molecules like pharmaceuticals and dyes. ontosight.aiontosight.ai

Significance of 4-(Benzyloxy)benzenesulfonic Acid within the Sulfonic Acid Class

This compound is a specific derivative distinguished by a benzyloxy group (–OCH₂C₆H₅) at the para-position of the benzenesulfonic acid core. This particular substitution imparts a unique combination of properties. The sulfonic acid group provides strong acidity and water solubility, while the benzyloxy group, containing a phenyl and a methylene (B1212753) ether linkage, introduces significant non-polar character.

The presence of both a strongly acidic hydrophilic group and a bulky, hydrophobic benzyloxy group makes this compound a molecule of interest for applications that require a balance of these properties. It has been utilized as a chiral resolving agent, a process for separating racemic mixtures into their enantiomers. wikipedia.org In this context, it forms diastereomeric salts with chiral amines, allowing for their separation. wikipedia.orgyoutube.com Furthermore, the benzyloxy group can serve as a protective group for the phenol (B47542) functionality, which can be deprotected under specific reaction conditions. orgsyn.org

Overview of Research Trajectories for Aromatic Ethers and Sulfonic Acids

Current research involving aromatic ethers and sulfonic acids is multifaceted. In the realm of materials science, polymers incorporating these functional groups are being explored for applications such as ion-exchange resins and membranes for fuel cells. ontosight.aiontosight.ai For example, polymers synthesized from 4-hydroxybenzenesulfonic acid and formaldehyde (B43269) exhibit properties like water solubility and catalytic activity. ontosight.ai

In medicinal chemistry, the combination of ether and sulfonic acid functionalities is relevant in the design of new therapeutic agents. Sulfonic acids are used to form salts of pharmaceutical compounds, known as besylates, to improve their solubility and bioavailability. wikipedia.org The ongoing development of novel synthetic methodologies continues to be a major research focus, aiming for more efficient and environmentally friendly ways to construct molecules containing these important functional groups. businessresearchinsights.com Recent trends also show an interest in creating novel derivatives with unique properties to enhance their applicability in various fields, including electronics and agriculture. businessresearchinsights.com

Data Table

Table 1: Physicochemical Properties of Related Compounds

| Compound Name | Molecular Formula | Molar Mass ( g/mol ) | Key Features |

| Benzenesulfonic acid | C₆H₆O₃S | 158.17 | Simplest aromatic sulfonic acid, strong acid. wikipedia.orgnih.gov |

| 4-Hydroxybenzenesulfonic acid | C₆H₆O₄S | 174.17 | Contains a hydroxyl group, used in polymer synthesis. ontosight.ai |

| 4-(Benzyloxy)phenol | C₁₃H₁₂O₂ | 200.23 | A key precursor, contains a benzyloxy group and a phenol. sigmaaldrich.com |

| 4-(Benzyloxy)benzoic acid | C₁₄H₁₂O₃ | 228.24 | Carboxylic acid analogue, studied for its crystal structure. iucr.org |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C13H12O4S |

|---|---|

Molecular Weight |

264.30 g/mol |

IUPAC Name |

4-phenylmethoxybenzenesulfonic acid |

InChI |

InChI=1S/C13H12O4S/c14-18(15,16)13-8-6-12(7-9-13)17-10-11-4-2-1-3-5-11/h1-9H,10H2,(H,14,15,16) |

InChI Key |

OFLZPFKSCNKXER-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC=C(C=C2)S(=O)(=O)O |

Origin of Product |

United States |

Advanced Spectroscopic and Structural Characterization of 4 Benzyloxy Benzenesulfonic Acid

Vibrational Spectroscopy Analysis

Vibrational spectroscopy provides a window into the dynamic nature of molecules, revealing the characteristic frequencies at which their bonds stretch, bend, and twist. Both Fourier Transform Infrared (FT-IR) and Raman spectroscopy have been instrumental in identifying the key functional moieties within 4-(benzyloxy)benzenesulfonic acid.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

FT-IR spectroscopy is a powerful tool for identifying the various functional groups present in a molecule by measuring its absorption of infrared radiation. The FT-IR spectrum of this compound is expected to exhibit a series of distinct absorption bands corresponding to its constituent parts.

Key characteristic peaks would include:

O-H Stretch: A broad and intense absorption band is anticipated in the region of 3400-2400 cm⁻¹, characteristic of the sulfonic acid O-H group, often showing evidence of hydrogen bonding.

Aromatic C-H Stretch: Sharp peaks are expected just above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹), corresponding to the C-H stretching vibrations of the two aromatic rings.

Aliphatic C-H Stretch: Absorptions corresponding to the methylene (B1212753) (-CH₂-) group of the benzyl (B1604629) moiety would appear in the 2950-2850 cm⁻¹ region.

S=O Stretch: Strong and characteristic absorptions for the sulfonyl group (SO₂) are expected in the ranges of 1350-1300 cm⁻¹ and 1170-1120 cm⁻¹.

C=C Aromatic Ring Stretch: Several peaks of variable intensity are predicted in the 1600-1450 cm⁻¹ region, indicative of the carbon-carbon stretching within the benzene (B151609) rings.

C-O Ether Stretch: An absorption band for the C-O stretching of the benzyloxy ether linkage is anticipated around 1250 cm⁻¹.

S-O Stretch: A stretching vibration for the S-O single bond of the sulfonic acid group is expected in the 1050-1000 cm⁻¹ range.

The precise positions and intensities of these peaks can provide valuable information about the molecular environment and intermolecular interactions.

Raman Spectroscopy for Molecular Vibrations

Raman spectroscopy, which measures the inelastic scattering of monochromatic light, offers complementary information to FT-IR. While FT-IR is more sensitive to polar functional groups, Raman spectroscopy excels in detecting vibrations of non-polar and symmetric bonds.

For this compound, the Raman spectrum would be particularly useful for observing:

Symmetric S=O Stretch: The symmetric stretching vibration of the sulfonyl group, which may be weak in the IR spectrum, often produces a strong Raman signal.

Aromatic Ring Vibrations: The breathing modes of the benzene rings, which involve symmetric expansion and contraction of the rings, are typically strong in the Raman spectrum.

C-S Stretch: The stretching vibration of the carbon-sulfur bond is also expected to be Raman active.

A study on benzenesulfonic acid in dimethylsulfoxide using FT-Raman spectroscopy identified a complex band around 1124 cm⁻¹ corresponding to C-S, C-C, and SO₃ stretches, highlighting the utility of this technique in analyzing the sulfonic acid moiety. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopic Elucidation

NMR spectroscopy is an unparalleled technique for determining the precise structure of an organic molecule by probing the magnetic properties of its atomic nuclei, primarily protons (¹H) and carbon-13 (¹³C).

Proton (¹H) NMR Chemical Shift Assignments and Coupling Analysis

The ¹H NMR spectrum of this compound provides detailed information about the number and electronic environment of the different types of protons in the molecule. The chemical shifts (δ), reported in parts per million (ppm), are indicative of the local magnetic field around each proton.

Expected Chemical Shift Assignments:

| Proton Type | Expected Chemical Shift (ppm) | Multiplicity | Coupling |

| Benzylic Protons (-CH₂-) | ~5.1 | Singlet | - |

| Phenyl Protons (benzyl group) | 7.3-7.5 | Multiplet | - |

| Aromatic Protons (ortho to -SO₃H) | ~7.8 | Doublet | Vicinal |

| Aromatic Protons (ortho to -OCH₂Ph) | ~7.0 | Doublet | Vicinal |

| Sulfonic Acid Proton (-SO₃H) | >10 (variable) | Broad Singlet | - |

The protons on the benzenesulfonic acid ring are expected to appear as two distinct doublets due to their ortho and meta positions relative to the two different substituents. The protons ortho to the electron-withdrawing sulfonate group will be deshielded and appear at a higher chemical shift compared to the protons ortho to the electron-donating benzyloxy group. The integration of these signals would confirm the number of protons in each environment.

Carbon-13 (¹³C) NMR for Carbon Skeleton Analysis

The ¹³C NMR spectrum provides a map of the carbon framework of the molecule. Each unique carbon atom gives rise to a distinct signal.

Predicted ¹³C NMR Chemical Shift Assignments:

| Carbon Atom | Predicted Chemical Shift (ppm) |

| Benzylic Carbon (-CH₂-) | ~70 |

| C1' (ipso-carbon of benzyl group) | ~136 |

| C2', C6' (ortho-carbons of benzyl group) | ~128 |

| C3', C5' (meta-carbons of benzyl group) | ~128 |

| C4' (para-carbon of benzyl group) | ~129 |

| C1 (ipso-carbon attached to -SO₃H) | ~145 |

| C2, C6 (ortho-carbons to -SO₃H) | ~128 |

| C3, C5 (meta-carbons to -SO₃H) | ~115 |

| C4 (para-carbon attached to -OCH₂Ph) | ~162 |

The chemical shifts are influenced by the electronegativity of attached atoms and resonance effects. The carbon attached to the oxygen of the ether (C4) is expected to be the most downfield-shifted aromatic carbon due to the deshielding effect of the oxygen atom. Conversely, the carbons ortho and para to the electron-donating benzyloxy group (C3, C5) will be shielded and appear at a lower chemical shift.

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC) for Connectivity

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and establishing the connectivity between atoms. nih.govscience.govemerypharma.comyoutube.comsdsu.edu

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling interactions. sdsu.edu For this compound, COSY would show correlations between the adjacent aromatic protons on both rings, confirming their ortho relationship.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. nih.govsdsu.edu It would definitively link the benzylic proton signal to the benzylic carbon signal and each aromatic proton signal to its directly attached carbon atom.

By integrating the data from these one- and two-dimensional NMR experiments, a complete and unambiguous structural elucidation of this compound can be achieved.

Mass Spectrometry for Molecular Mass Confirmation

Mass spectrometry is an indispensable tool in chemical analysis, providing vital information about the mass-to-charge ratio of ions, which allows for the determination of a compound's molecular weight and elemental composition.

High-resolution mass spectrometry (HRMS) is a powerful technique that measures the mass of a molecule with very high precision. This accuracy allows for the determination of the elemental formula of a compound, distinguishing it from other molecules with the same nominal mass.

As of the latest literature surveys, specific high-resolution mass spectrometry data for this compound has not been reported in publicly accessible scientific databases. Such an analysis would be crucial for unequivocally confirming its elemental composition (C₁₃H₁₂O₄S) and exact mass. The theoretical exact mass of this compound can be calculated and would be the target value in an HRMS experiment.

X-ray Diffraction Crystallography for Solid-State Structure

X-ray diffraction (XRD) on single crystals is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state structure. This technique provides a wealth of information, from the connectivity of atoms to the packing of molecules in the crystal lattice.

A search of crystallographic databases indicates that a crystal structure for this compound has not yet been determined and reported. However, the crystal structure of the closely related compound, 4-(benzyloxy)benzoic acid, has been redetermined with high precision, offering insights into the likely structural features that this compound might exhibit. nih.gov

A crystallographic analysis of this compound would yield a precise set of atomic coordinates. From these coordinates, it is possible to calculate all intramolecular geometric parameters, including the lengths of all covalent bonds, the angles between these bonds, and the torsion angles that describe the conformation of the molecule. For instance, the analysis would provide the exact bond lengths for the S-O and S-C bonds of the sulfonic acid group, the C-O-C ether linkage, and the bonds within the two aromatic rings. The bond angles around the sulfur atom would define the geometry of the sulfonate group, while torsion angles would describe the rotational orientation of the benzyloxy and sulfonic acid moieties relative to the benzene ring.

In the case of the analogous 4-(benzyloxy)benzoic acid, the study revealed a short C-O bond length, suggesting some conjugation of the oxygen atom's lone pair with the adjacent aromatic ring. nih.gov A similar analysis for this compound would be equally informative.

The way molecules pack in a crystal is governed by a variety of intermolecular interactions. For this compound, the sulfonic acid group would be a primary site for strong hydrogen bonding. It is expected that the acidic proton of the sulfonic acid group would act as a hydrogen bond donor to the sulfonate oxygen atoms of neighboring molecules, leading to the formation of robust hydrogen-bonded networks.

The study of recurring intermolecular interaction patterns, known as supramolecular synthons, is a cornerstone of crystal engineering. The identification and understanding of these synthons allow for a degree of prediction and control over the crystal structures of new materials.

For this compound, the primary synthon would likely involve the sulfonic acid groups. The strong tendency of sulfonic acids to form hydrogen-bonded dimers or chains would be a dominant feature. In the crystal structure of 4-(benzyloxy)benzoic acid, the carboxylic acid groups form a well-defined acid-acid homodimer synthon. nih.gov A crystallographic investigation of this compound would be necessary to identify the specific synthons it forms and to compare them with those of other sulfonic acids and benzyloxy-containing compounds. This would contribute to the broader understanding of how these functional groups direct crystal packing.

Computational and Theoretical Investigations of 4 Benzyloxy Benzenesulfonic Acid

Quantum Chemical Calculations: Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is frequently used for its balance of accuracy and computational cost. For a molecule like 4-(Benzyloxy)benzenesulfonic acid, DFT calculations would typically be performed using a specific functional, such as B3LYP, and a basis set like 6-311+G(d,p), to model the system accurately. iucr.orgiucr.orgresearchgate.net

Geometry Optimization and Conformational Analysis

The first step in a computational study is geometry optimization. This process determines the most stable three-dimensional arrangement of atoms in the molecule, corresponding to the minimum energy on the potential energy surface. For this compound, this would involve calculating bond lengths, bond angles, and dihedral angles.

Conformational analysis is particularly important due to the flexible ether linkage (C-O-C) and the rotation around the C-S bond. The analysis would identify different stable conformers and the energy barriers between them. For instance, studies on similar molecules containing a benzyloxy group have analyzed the torsion angle of the C-O-C-C unit to determine the preferred conformation. nih.gov

Table 1: Predicted Structural Parameters for this compound (Illustrative)

| Parameter | Predicted Value |

|---|---|

| Bond Lengths (Å) | |

| C-S | Data not available in searched literature |

| S=O | Data not available in searched literature |

| S-O | Data not available in searched literature |

| C-O (ether) | Data not available in searched literature |

| **Bond Angles (°) ** | |

| O-S-O | Data not available in searched literature |

| C-S-O | Data not available in searched literature |

| C-O-C | Data not available in searched literature |

| **Dihedral Angles (°) ** | |

| C-C-O-C | Data not available in searched literature |

Electronic Structure Analysis: Frontier Molecular Orbitals (HOMO-LUMO) and Energy Gap

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. The energy difference between them, the HOMO-LUMO gap, is a critical parameter for determining molecular reactivity, kinetic stability, and the energy of electronic transitions. youtube.comnih.gov

A small energy gap suggests high chemical reactivity and polarizability. nih.gov In a study of this compound, the analysis would involve visualizing the electron density distribution of these orbitals to see which parts of the molecule (e.g., the phenylsulfonate group or the benzyloxy group) are involved in electron donation and acceptance. For example, in a related biphenyl (B1667301) compound, the HOMO was found to be concentrated on the biphenyl rings, while the LUMO was located on the benzoic acid portion. iucr.org

Table 2: Frontier Orbital Properties of this compound (Illustrative)

| Property | Predicted Value (eV) |

|---|---|

| HOMO Energy | Data not available in searched literature |

| LUMO Energy | Data not available in searched literature |

| HOMO-LUMO Energy Gap (ΔE) | Data not available in searched literature |

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map illustrates the charge distribution within a molecule. It is used to predict sites for electrophilic and nucleophilic attack. nih.gov The map uses a color scale where red typically indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, and blue indicates regions of low electron density (positive potential), which are prone to nucleophilic attack. nih.gov For this compound, the MEP map would likely show negative potential around the oxygen atoms of the sulfonate group and the ether linkage, and positive potential around the hydrogen atoms.

Non-Linear Optical (NLO) Property Predictions

Non-linear optical (NLO) materials have applications in photonics, including frequency conversion and optical switching. researchgate.net Computational methods can predict the NLO properties of a molecule by calculating its dipole moment (μ), linear polarizability (α), and first-order hyperpolarizability (β). dergipark.org.tr A high value of these parameters, particularly β, suggests that the molecule may have significant NLO activity. ejosat.com.tr Calculations for this compound would determine these values to assess its potential as an NLO material.

Table 3: Predicted NLO Properties of this compound (Illustrative)

| Property | Predicted Value |

|---|---|

| Dipole Moment (μ) [Debye] | Data not available in searched literature |

| Mean Polarizability (α) [esu] | Data not available in searched literature |

| First Hyperpolarizability (β) [esu] | Data not available in searched literature |

Vibrational Frequency Calculations for Spectral Interpretation

Theoretical vibrational frequency calculations are performed to predict the infrared (IR) and Raman spectra of a molecule. By calculating the vibrational modes and their corresponding frequencies, researchers can assign the peaks observed in experimental spectra. epstem.net For this compound, this analysis would help identify characteristic vibrations, such as the S=O stretching of the sulfonate group, the C-O-C stretching of the ether, and the aromatic C-H vibrations. The calculated frequencies are often scaled by a factor to better match experimental results. researchgate.net

Topological Analysis of Electron Density

The Quantum Theory of Atoms in Molecules (QTAIM) is a method used to analyze the topology of the electron density (ρ). nih.gov This analysis provides a rigorous definition of atoms and chemical bonds within a molecule. By locating critical points in the electron density, one can characterize the nature of atomic interactions (e.g., covalent bonds, hydrogen bonds, or van der Waals interactions). nih.govnih.gov For this compound, a QTAIM analysis would quantify the strength and nature of the covalent bonds (like C-S and S-O) and any potential intramolecular non-covalent interactions.

Atoms in Molecules (AIM) Theory

The Atoms in Molecules (AIM) theory provides a rigorous framework for defining atomic properties and chemical bonds within a molecule based on the topology of the electron density. For this compound, an AIM analysis would be expected to characterize the nature of its covalent and non-covalent interactions.

Key anticipated findings from an AIM analysis would include:

Bond Critical Points (BCPs): The presence of BCPs between covalently bonded atoms (C-C, C-H, C-O, S-O, S-C) would confirm the molecular graph. The properties at these points, such as electron density (ρ) and its Laplacian (∇²ρ), would quantify the bond strength and type. For instance, the C-O ether linkage and the S-C bond would exhibit specific ρ and ∇²ρ values indicative of their covalent character.

Ring Critical Points (RCPs): RCPs would be located in the center of the two aromatic rings, characterizing their electronic structure.

Cage Critical Points (CCPs): Depending on the crystal packing and intermolecular interactions, CCPs might be identified, indicating the formation of stable three-dimensional structures.

Hydrogen Bonding: AIM is particularly effective at identifying and characterizing hydrogen bonds. In the solid state or in the presence of suitable solvents, intermolecular hydrogen bonds involving the sulfonic acid group (-SO₃H) would be clearly delineated by a bond path and a BCP between the hydrogen and an oxygen atom of a neighboring molecule.

Electron Localization Function (ELF)

The Electron Localization Function (ELF) provides a visual representation of electron localization in a molecule, offering insights into chemical bonding and lone pair electrons. An ELF analysis of this compound would likely reveal:

Core and Valence Basins: Distinct basins of high electron localization corresponding to the core electrons of carbon, oxygen, and sulfur atoms, as well as valence basins representing covalent bonds and lone pairs.

Covalent Bond Characterization: The C-C bonds within the aromatic rings would appear as regions of significant electron localization between the carbon nuclei. The C-O-C ether linkage and the C-S bond would also have characteristic ELF signatures.

Lone Pair Visualization: Pronounced localization basins corresponding to the lone pairs on the oxygen atoms of the ether and sulfonic acid groups would be visible. These regions are crucial for understanding the molecule's reactivity and intermolecular interactions.

Protonated Sulfonic Acid Group: The ELF topology around the -SO₃H group would detail the localization of electrons in the S=O and S-OH bonds, providing a clear picture of its electronic structure.

Reduced Density Gradient (RDG) and Non-Covalent Interactions (NCI)

The Reduced Density Gradient (RDG) method, often used in conjunction with Non-Covalent Interaction (NCI) plots, is a powerful tool for visualizing and characterizing weak interactions. For this compound, this analysis is crucial for understanding its supramolecular chemistry.

An RDG/NCI analysis would likely identify several types of interactions:

Hydrogen Bonding: Strong, attractive hydrogen bonds involving the sulfonic acid group would be represented by blue-colored isosurfaces in NCI plots, corresponding to spikes at negative values of sign(λ₂)ρ.

Van der Waals Interactions: Weaker van der Waals forces, such as those between the phenyl rings (π-π stacking), would appear as broader, greenish isosurfaces. researchgate.net

Steric Repulsion: Red-colored isosurfaces would indicate regions of steric clash, likely within the core of the aromatic rings and between sterically hindered atoms. researchgate.net

Studies on analogous aromatic compounds show that these interactions are key to understanding crystal packing and molecular recognition phenomena. researchgate.net

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations can provide insights into the behavior of this compound over time, both in solution and in the solid state.

Conformational Dynamics in Solution and Solid State

MD simulations would be instrumental in exploring the conformational landscape of this compound. Key areas of investigation would include:

Torsional Flexibility: The molecule possesses several rotatable bonds, most notably the C-O-C-C linkage of the benzyloxy group and the C-S bond of the sulfonic acid group. A search of molecules containing a benzyloxy fragment indicates a preference for an anti-conformation of the C-O-C-C unit. iucr.org For a related compound, 4′-(benzyloxy)-[1,1′-biphenyl]-3-carboxylic acid, the torsion angle of this linkage was found to be -175.9°. iucr.org

Solvent Effects: In different solvents, the conformational preferences might change due to varying dielectric constants and specific solvent-solute interactions.

Solid-State Dynamics: In the solid state, MD simulations could model vibrational motions and phase transitions, providing a dynamic complement to static crystal structure data.

Intermolecular Interactions with Solvents and Other Molecules

MD simulations excel at characterizing intermolecular interactions in a dynamic environment. For this compound, this would involve:

Hydration Shell: In aqueous solution, simulations would reveal the structure and dynamics of the hydration shell around the polar sulfonic acid group and the nonpolar aromatic rings.

Dimerization and Aggregation: The potential for dimerization through hydrogen bonding of the sulfonic acid groups or aggregation via π-π stacking of the aromatic rings could be investigated. In a study of a similar compound, 4′-(benzyloxy)-[1,1′-biphenyl]-3-carboxylic acid, inversion dimers linked by pairs of O-H⋯O hydrogen bonds were observed in the crystal structure. iucr.org

Interaction with Biomolecules: MD simulations are widely used to study the binding of small molecules to biological targets. The interaction of this compound with proteins could be modeled to understand potential biological activity.

Energy Framework Calculations for Intermolecular Interactions

Energy framework calculations, often based on the results of quantum chemical computations, provide a quantitative analysis of the intermolecular interaction energies within a crystal lattice. This allows for a deeper understanding of the forces governing crystal packing.

For a crystalline form of this compound, energy framework analysis would decompose the total interaction energy into its electrostatic, polarization, dispersion, and repulsion components. Based on a study of the analogous 4′-(benzyloxy)-[1,1′-biphenyl]-3-carboxylic acid, the following distribution of interaction energies could be anticipated:

| Interaction Energy Component | Value (kJ/mol) |

| Electrostatic (E_ele) | -145.6 |

| Polarization (E_pol) | -47.3 |

| Dispersion (E_dis) | -201.0 |

| Repulsion (E_rep) | 83.6 |

| Total (E_tot) | -308.0 |

Table based on data for 4′-(benzyloxy)-[1,1′-biphenyl]-3-carboxylic acid. nih.gov

This data suggests that dispersion forces are the dominant attractive interaction, with a significant contribution from electrostatic interactions. nih.gov The visualization of these energy frameworks would likely show distinct topologies for the different interaction components, highlighting the primary modes of crystal packing. For the analogous compound, the major contributions to crystal packing were from H⋯H (39.7%), C⋯H/H⋯C (39%), and O⋯H/H⋯O (18%) interactions. nih.gov

Chemical Reactivity and Mechanistic Pathways of 4 Benzyloxy Benzenesulfonic Acid

Reactions Involving the Sulfonic Acid Group

The sulfonic acid group (-SO3H) is a strong electron-withdrawing group and a powerful proton donor, making it highly acidic. This acidity is the basis for many of its characteristic reactions.

Role as an Acid Catalyst in Organic Transformations

4-(Benzyloxy)benzenesulfonic acid and its derivatives are effective Brønsted acid catalysts in several organic reactions, most notably esterification and rearrangement reactions. Their catalytic activity is comparable to that of sulfuric acid but with the advantage of being less corrosive and oxidative. revistadechimie.ro

Esterification: In the formation of esters from carboxylic acids and alcohols, a process known as Fischer esterification, an acid catalyst is crucial. masterorganicchemistry.com this compound can protonate the carbonyl oxygen of the carboxylic acid, thereby activating it towards nucleophilic attack by the alcohol. This catalytic role is essential for driving the equilibrium towards the ester product. masterorganicchemistry.com For instance, derivatives like 4-dodecylbenzenesulfonic acid have been shown to be efficient catalysts for the esterification of oleic acid with methanol (B129727) in biodiesel production. researchgate.net The presence of a long alkyl chain in such derivatives enhances their hydrophobicity, which can lead to increased reaction rates. researchgate.net

Rearrangement Reactions: The strong acidity of the sulfonic acid group also facilitates various molecular rearrangements that proceed through carbocationic intermediates. The catalyst provides the necessary protons to initiate these transformations.

Continuous Synthesis Applications

The use of benzenesulfonic acid derivatives as catalysts is particularly advantageous in continuous manufacturing processes. revistadechimie.ro For example, in the continuous synthesis of n-propyl acetate, catalysts like p-phenolsulfonic acid and p-toluenesulfonic acid have demonstrated high and stable yields over extended periods, making them viable green alternatives to sulfuric acid in industrial settings. revistadechimie.ro Continuous processes, such as those in a rectification tower, allow for the simultaneous reaction and separation of products, driving the esterification equilibrium to completion. revistadechimie.ro There are also patented methods for the continuous production of high-quality alkyl benzene (B151609) sulfonic acid, which involve steps like sulfonation, aging, and hydrolysis to ensure a stable and pure product. google.com

Heterogeneous Catalysis (e.g., Silica (B1680970) Gel Supported Catalysts)

To simplify catalyst recovery and reuse, this compound can be immobilized on a solid support, such as silica gel, to create a heterogeneous catalyst. organic-chemistry.orgnih.gov This approach combines the high catalytic activity of the sulfonic acid with the practical benefits of a solid catalyst, such as easy separation from the reaction mixture and the potential for recycling. organic-chemistry.orgnih.gov Silica gel-supported sulfonic acid catalysts have been successfully employed in various reactions, including the one-pot synthesis of Hantzsch 1,4-dihydropyridines under solvent-free conditions, demonstrating excellent yields and catalyst reusability. organic-chemistry.org The preparation of these supported catalysts typically involves anchoring the sulfonic acid group onto the silica surface. organic-chemistry.orggoogle.com

Salt Formation and Characterization

As a strong acid, this compound readily reacts with bases to form salts. wikipedia.org The reaction with alkali metal hydroxides, such as sodium hydroxide (B78521), results in the formation of the corresponding sodium sulfonate salt. These salts are often crystalline solids and are typically more stable and easier to handle than the free acid. The formation of salts is a common procedure in the industrial production of phenols from sulfonic acids, a process known as alkaline fusion. wikipedia.org Characterization of these salts can be performed using various spectroscopic and analytical techniques.

Desulfonation Reactions

The sulfonation of aromatic compounds is a reversible reaction. wikipedia.orgyoutube.com Under specific conditions, the sulfonic acid group can be removed from the aromatic ring in a process called desulfonation. For benzenesulfonic acids, this typically occurs when they are heated in the presence of dilute sulfuric acid. youtube.comresearchgate.net The mechanism involves the protonation of the aromatic ring, followed by the loss of sulfur trioxide (SO3). youtube.com The ease of desulfonation is related to the conditions required for the initial sulfonation. wikipedia.org This reversibility allows the sulfonic acid group to be used as a temporary protecting group in organic synthesis to block a specific position on an aromatic ring, directing other electrophiles to different positions. youtube.com The kinetics of desulfonation have been studied, showing that the reaction is first-order with respect to the sulfonic acid and that the rate increases with both temperature and acid concentration. researchgate.net

Transformations of the Benzyloxy Moiety

The benzyloxy group (–OCH2C6H5) in this compound can also undergo various chemical transformations. The benzyl (B1604629) C-O bond can be cleaved under certain reductive or oxidative conditions. For example, the benzylic C-H bonds can be susceptible to oxidation to form benzylic alcohols or ketones, although this often requires specific catalysts and conditions to be selective. acs.org The synthesis of compounds containing a benzyloxy group, such as 4-(benzyloxy)benzonitriles, often starts from a phenol (B47542) and a benzyl halide via a nucleophilic substitution reaction. nih.gov The benzyloxy group itself can be further functionalized on its own phenyl ring.

Oxidative Cleavage of the Benzylic Ether Linkage

The benzylic ether linkage in this compound is susceptible to oxidative cleavage. This type of reaction typically involves the removal of the benzyl protecting group to yield the corresponding phenol and benzaldehyde (B42025) or benzoic acid.

A general method for the oxidative cleavage of benzylic ethers utilizes an oxoammonium salt, such as 4-acetamido-2,2,6,6-tetramethylpiperidine-1-oxoammonium tetrafluoroborate, in a mixture of acetonitrile (B52724) and water at room temperature. organic-chemistry.org The reaction proceeds to give an aromatic aldehyde and an alcohol. nih.gov The likely mechanism involves a hydride abstraction from the benzylic carbon. nih.gov The presence of electron-withdrawing groups on the aromatic ring of the benzyl group tends to slow down this reaction. organic-chemistry.orgnih.gov

In the context of carbohydrate chemistry, the oxidative cleavage of 4-O-benzyl ethers has been observed to occur with notable facility using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ). nih.gov This enhanced reactivity is attributed to the stereoelectronic effects within the pyranoside ring structure. nih.gov Specifically, the anti-periplanar arrangement of the C4-O4 and C5-O1 bonds is thought to maximize the electron-withdrawing nature of the C5-O1 bond, making the 4-O-benzyl ether more susceptible to oxidation. nih.gov

Table 1: Conditions for Oxidative Cleavage of Benzylic Ethers

| Reagent | Solvent | Conditions | Products |

| 4-acetamido-2,2,6,6-tetramethylpiperidine-1-oxoammonium tetrafluoroborate | Acetonitrile/Water | Room Temperature | Aromatic aldehyde and alcohol organic-chemistry.orgnih.gov |

| 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) | Dichloromethane/Water | 0 °C to Room Temperature | Corresponding alcohol and aldehyde nih.gov |

Reductive Cleavage to Phenolic Precursors

The benzylic ether bond can also be cleaved under reductive conditions, a common strategy for deprotection in organic synthesis. This transformation typically yields a phenol and toluene. A recently developed method for the reductive cleavage of phenolic ethers, including benzyloxy phenols, utilizes an organophotoredox catalyst. chemrxiv.org This approach demonstrates high chemoselectivity for the cleavage of phenolic ethers over aliphatic ethers and is tolerant of various functional groups. chemrxiv.org The proposed mechanism involves the photo-oxidation of the arene ring, leading to the formation of an oxonium intermediate that facilitates the cleavage of the C–O bond. chemrxiv.org

Electrophilic Aromatic Substitution Reactions on the Benzene Ring

Electrophilic aromatic substitution (SEAr) is a fundamental class of reactions for aromatic compounds, where an electrophile replaces an atom, typically hydrogen, on the aromatic ring. wikipedia.org The reactivity and regioselectivity of these substitutions are heavily influenced by the existing substituents on the ring. masterorganicchemistry.com

For this compound, there are two benzene rings that can potentially undergo electrophilic substitution. The benzyloxy group (-OCH₂Ph) is an activating, ortho-, para-directing group due to the electron-donating resonance effect of the ether oxygen. Conversely, the sulfonic acid group (-SO₃H) is a deactivating, meta-directing group due to its strong electron-withdrawing inductive and resonance effects.

Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. wikipedia.org

Nitration: The introduction of a nitro group (-NO₂) is typically achieved using a mixture of nitric acid and sulfuric acid, which generates the nitronium ion (NO₂⁺) as the active electrophile. libretexts.org

Halogenation: The introduction of a halogen (Cl, Br) requires a Lewis acid catalyst, such as an iron or aluminum trihalide, to polarize the halogen molecule and generate a more potent electrophile. wikipedia.org

Sulfonation: This reversible reaction involves heating the aromatic compound with fuming sulfuric acid (a solution of SO₃ in H₂SO₄) to introduce another sulfonic acid group. libretexts.orgaakash.ac.in

Friedel-Crafts Reactions: These reactions involve the alkylation or acylation of the aromatic ring. They are typically catalyzed by a strong Lewis acid like aluminum trichloride. wikipedia.org

Given the directing effects of the substituents in this compound, electrophilic attack is most likely to occur on the benzene ring bearing the activating benzyloxy group, at the positions ortho to this group.

Nucleophilic Substitution Reactions and Derivative Synthesis

While electrophilic substitution is more common for electron-rich aromatic rings, nucleophilic aromatic substitution (SNAr) can occur on aromatic rings that are sufficiently electron-deficient. The presence of strong electron-withdrawing groups, such as a nitro group, can facilitate the ipso-substitution of other groups, like a sulfonic acid group, by nucleophiles. nih.gov For instance, 2,4-dinitrobenzenesulfonic acid undergoes ipso-nucleophilic substitution with active methylene (B1212753) compounds to form new carbon-carbon bonds. nih.gov The reaction is believed to proceed through a resonance-stabilized Meisenheimer adduct. nih.gov

In the case of this compound itself, direct nucleophilic substitution on the aromatic ring is less likely due to the lack of strong deactivating groups ortho and para to a potential leaving group. However, the sulfonic acid group can be converted into other functional groups, which then serve as precursors for derivative synthesis. For example, benzenesulfonic acid can be converted to benzenesulfonyl chloride, which in turn can react with amines to form sulfonamides. wikipedia.org

Derivatives of benzenesulfonic acid have various applications. For instance, certain benzenesulfonic acid derivatives are used as dopants for electron-conjugated polymers to create conductive materials. google.com

Mechanistic Studies of Key Reactions Catalyzed by or Involving the Compound

The principles of reaction mechanisms, such as those for substitution and elimination reactions (SN1, SN2, E1, E2), were largely established through the work of chemists like Hughes and Ingold. researchgate.net These frameworks are essential for understanding the reactivity of molecules like this compound.

Mechanistic studies often employ kinetic analysis and computational methods (like DFT calculations) to elucidate reaction pathways. nih.govresearchgate.net For example, in the nucleophilic substitution of propargyl alcohols catalyzed by 4-nitrobenzenesulfonic acid, mechanistic studies can help determine whether the reaction proceeds through a carbocation intermediate. researchgate.net

The study of reaction mechanisms is crucial for optimizing reaction conditions and designing new synthetic methodologies. For instance, understanding the mechanism of photoredox-catalyzed C-O bond cleavage allows for the development of highly selective deprotection strategies. chemrxiv.org

Synthesis and Characterization of Derivatives and Analogs of 4 Benzyloxy Benzenesulfonic Acid

Modification at the Sulfonic Acid Moiety

The sulfonic acid group is a key functional handle for creating a variety of derivatives, most notably through esterification to form sulfonates and conversion to sulfonyl chlorides, which are precursors to sulfonamides.

The esterification of 4-(benzyloxy)benzenesulfonic acid yields sulfonate esters. This transformation can be achieved through several synthetic routes. A common method involves the reaction of the sulfonic acid with an alcohol in the presence of a dehydrating agent or an acid catalyst. revistadechimie.ro For instance, the reaction of benzenesulfonic acid with benzyl (B1604629) alcohol can produce benzyl benzenesulfonate (B1194179). Another approach is the reaction of the corresponding sulfonyl chloride with an alcohol, often in the presence of a base to neutralize the HCl byproduct.

The synthesis of sulfonate esters can also be accomplished by reacting the sodium salt of the sulfonic acid, such as sodium 4-phenolsulfonate, with carboxylic acid anhydrides. google.com While this method applies to the parent hydroxybenzenesulfonic acid, similar principles can be adapted for its benzyloxy-protected counterpart. The choice of solvent and reaction conditions, such as temperature and the use of catalysts, can significantly influence the yield and purity of the resulting sulfonate ester. core.ac.ukgoogle.com For example, a benzyne-mediated esterification has been reported as a mild method for synthesizing esters from carboxylic acids and alcohols. organic-chemistry.org

Table 1: Examples of Sulfonate Ester Synthesis

| Starting Material | Reagent | Product | Reference |

|---|---|---|---|

| Benzenesulfonic acid | Benzyl alcohol | Benzyl benzenesulfonate | |

| 4-(4-n-dodecyloxybenzoyloxy)benzoic acid | 4-Benzyloxyphenol | 4-Benzyloxyphenyl 4-[4-(n-dodecyloxy)benzoyloxy]benzoate | nih.gov |

A pivotal derivative of this compound is its sulfonyl chloride, 4-(benzyloxy)benzenesulfonyl chloride. bldpharm.comnih.govsigmaaldrich.com This intermediate is highly valuable for the synthesis of sulfonamides. The conversion of the sulfonic acid to the sulfonyl chloride can be accomplished using standard chlorinating agents such as phosphorus pentachloride or thionyl chloride. orgsyn.org An alternative route involves the direct chlorosulfonation of benzyl phenyl ether. orgsyn.org

Once obtained, 4-(benzyloxy)benzenesulfonyl chloride serves as a versatile precursor for a wide array of sulfonamides. The reaction of the sulfonyl chloride with primary or secondary amines, typically in the presence of a base like pyridine (B92270) or triethylamine, affords the corresponding N-substituted sulfonamides. rsc.orggoogle.com This reaction is fundamental in medicinal chemistry for the synthesis of compounds with potential biological activities. nih.gov For example, various substituted benzenesulfonamides have been synthesized and investigated for their therapeutic potential. nih.gov

Table 2: Synthesis of Sulfonyl Chlorides and Amides

| Starting Material | Reagent | Product | Reference |

|---|---|---|---|

| Amide S4 | Chlorosulfonic acid | Sulfonyl chloride S5 | rsc.org |

| 4-Aminobenzensulfonamide | KSCN | 4-Thioureidobenzenesulfonamide | nih.gov |

| 4-Fluorobenzenesulfonyl chloride | Diethyl amine | N,N-diethyl-4-fluorobenzenesulfonamide | nih.gov |

Derivatization of the Benzene (B151609) Ring

The aromatic ring of this compound is amenable to various electrophilic substitution reactions, allowing for the introduction of additional functional groups.

Halogenation, such as bromination or chlorination, can be achieved using the appropriate halogen in the presence of a Lewis acid catalyst like FeBr₃ or FeCl₃. libretexts.org The directing effects of the existing substituents (the ortho, para-directing benzyloxy group and the meta-directing sulfonic acid group) will influence the position of the incoming halogen.

Nitration of the benzene ring is typically carried out using a mixture of concentrated nitric acid and sulfuric acid. libretexts.orglibretexts.org The sulfonic acid group is a strong deactivator and meta-director, while the benzyloxy group is an activator and ortho, para-director. pearson.comvaia.comchegg.com The interplay of these directing effects will determine the regioselectivity of the nitration. Desulfonation can occur under certain conditions, which can be a useful strategy in multi-step syntheses. youtube.com

Alkylation, such as Friedel-Crafts alkylation, introduces alkyl groups onto the benzene ring. However, this reaction can be complicated by the presence of the deactivating sulfonic acid group and potential side reactions.

Beyond the common electrophilic aromatic substitutions, other functional groups can be introduced onto the benzene ring of this compound derivatives. For instance, the synthesis of N-(4-(benzyloxy)benzyl)-4-aminoquinolines involved the initial synthesis of 4-(benzyloxy)benzonitriles, which were then reduced to the corresponding benzylamines. nih.gov These amines were subsequently used in further reactions to build more complex molecules. nih.gov The introduction of functional groups can also be achieved through the modification of substituents already present on the ring. For example, a nitro group introduced via nitration can be reduced to an amino group, which can then be further functionalized. libretexts.org

Analogs with Modified Benzyloxy Structures

The synthesis of analogs with modified benzyloxy structures involves altering the benzyl group or the ether linkage. This can include introducing substituents on the phenyl ring of the benzyl group or changing the length of the alkyl chain connecting the phenyl ring to the oxygen atom.

For example, analogs can be prepared by reacting 4-hydroxybenzenesulfonic acid (or its protected form) with various substituted benzyl halides. google.comthermofisher.com This allows for the introduction of a wide range of functional groups on the benzylic phenyl ring. The synthesis of N-(4-(benzyloxy)benzyl)-4-aminoquinolines, for instance, utilized a series of substituted benzyl bromides to create a library of compounds with different substitution patterns on the benzyloxy group. nih.gov

Furthermore, the benzyl group itself can be replaced with other protecting groups or functional moieties. For example, benzylic alcohols can be synthesized through C-H oxidation, and these can then be used to form ether linkages. acs.org The synthesis of complex molecules like (2E,4Z)-6-(benzyloxy)-4-bromohexa-2,4-dien-1-ol showcases the manipulation of benzyloxy-containing fragments in organic synthesis. whiterose.ac.uk The term "benzyl" itself refers to a C₆H₅CH₂- group, and a variety of derivatives can be created by modifying this unit. libretexts.orgyoutube.comlibretexts.org

Substituted Benzyl Moieties

The introduction of substituents onto the benzyl group of this compound can significantly alter its chemical and physical properties. A common strategy to achieve this involves the benzylation of a primary sulfonamide. nsf.gov This two-step process typically starts with the reaction of a benzenesulfonyl chloride with a primary amine to form the corresponding sulfonamide. Subsequent benzylation of this sulfonamide yields the desired N-benzyl derivative. nsf.gov The reactivity of the primary sulfonamide as a weak nucleophile often necessitates conditions that favor an SN1-like reaction mechanism for the benzylation step. nsf.gov

For instance, the synthesis of N-allyl-N-benzyl-4-methylbenzenesulfonamide has been reported, demonstrating the feasibility of this approach. nsf.gov The reaction of 4-methylbenzenesulfonyl chloride with allylamine (B125299) produces N-allyl-4-methylbenzenesulfonamide, which is then benzylated to the final product. nsf.gov

Furthermore, the synthesis of 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide derivatives highlights the introduction of more complex substituted benzyl groups. nih.gov These compounds are of interest for their potential biological activities. nih.gov

The synthesis of these derivatives often involves standard organic chemistry techniques. The progress of the reactions can be monitored using thin-layer chromatography (TLC). Characterization of the final products is typically achieved through spectroscopic methods such as 1H NMR spectroscopy. nsf.gov

| Derivative | Synthetic Approach | Key Intermediates | Characterization Methods |

| N-allyl-N-benzyl-4-methylbenzenesulfonamide | Two-step synthesis: 1. Sulfonamide formation 2. Benzylation | 4-methylbenzenesulfonyl chloride, N-allyl-4-methylbenzenesulfonamide | 1H NMR, X-ray crystallography nsf.gov |

| 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide derivatives | Medicinal chemistry optimization of a core scaffold | 4-aminobenzenesulfonamide, substituted benzyl halides/aldehydes | Not detailed in provided search results |

Alkyloxy Analogs

The synthesis of alkyloxy analogs of this compound involves the replacement of the benzyl group with various alkyl chains. These modifications can influence properties such as solubility and liquid crystalline behavior.

A general method for preparing such analogs involves the alkylation of a hydroxy-substituted precursor. For example, in the synthesis of 4-(4-n-dodecyloxybenzoyloxy)benzoic acid, commercially available ethyl 4-hydroxybenzoate (B8730719) is alkylated with 1-bromododecane (B92323). nih.gov This is followed by hydrolysis of the ester group to yield the carboxylic acid. nih.gov This acid can then be further reacted to produce more complex ester derivatives. nih.gov

Another approach involves the reaction of a phenol (B47542) with an appropriate alkyl halide in the presence of a base like potassium carbonate. nih.gov For instance, 4-fluorobenzaldehyde (B137897) can be reacted with a phenol, such as 4-(benzyloxy)phenol, to form a diaryl ether. nih.gov Subsequent modifications can then be made to the aldehyde group.

The synthesis of 2-alkoxy-5-alkylsulphonyl-benzoic acids provides another example of creating alkyloxy derivatives, where o-cresol (B1677501) is alkylated using an alkylating agent like an alkyl sulfate (B86663) or halide. google.com

The synthesis of these alkyloxy analogs often employs standard organic reactions such as Williamson ether synthesis and esterification. nih.govgoogle.com

| Analog Type | Synthetic Strategy | Starting Materials | Key Reactions |

| Long-chain alkyloxy esters | Alkylation of a hydroxybenzoate ester followed by hydrolysis and esterification | Ethyl 4-hydroxybenzoate, 1-bromododecane nih.gov | Alkylation, Hydrolysis, Esterification nih.gov |

| Alkyloxy diaryl ethers | Reaction of a phenol with an activated aryl halide | Phenol, 4-fluorobenzaldehyde, K2CO3 nih.gov | Nucleophilic Aromatic Substitution nih.gov |

| 2-Alkoxy-5-alkylsulfonylbenzoic acids | Alkylation of cresol (B1669610) followed by further functional group transformations | o-Cresol, alkylating agents google.com | Alkylation, Bromination, Thioether formation, Oxidation google.com |

Synthesis of Polymeric and Oligomeric Derivatives

The synthesis of polymeric and oligomeric derivatives of this compound allows for the creation of materials with tailored properties for various applications. These syntheses often involve step-growth polymerization or the functionalization of pre-existing polymers.

While the direct polymerization of this compound is not explicitly detailed in the provided search results, the synthesis of related polymeric structures provides insight into potential methodologies. For instance, the synthesis of substituted benzimidazole (B57391) derivatives involves the condensation of benzimidazole with an aryldiazonium chloride of 4-aminobenzenesulfonic acid. nih.gov This type of reaction could potentially be adapted for polymerization by using difunctional monomers.

The preparation of substituted benzene sulfonyl chlorides is a key step in the synthesis of many sulfonated polymers and oligomers. google.comgoogle.com These sulfonyl chlorides can be prepared from the corresponding anilines through diazotization followed by reaction with sulfuryl chloride or a similar reagent. google.comgoogle.com These reactive intermediates can then be used in polymerization reactions, for example, by reacting with polyols or polyamines to form polysulfonates or polysulfonamides.

Furthermore, the synthesis of 4-(4-n-dodecyloxybenzoyloxy)benzoic acid, a molecule with liquid crystalline properties, suggests that derivatives of this compound could be incorporated into liquid crystal polymers. nih.gov The synthesis involves esterification reactions that could be extended to form polyester (B1180765) chains. nih.gov

| Polymer/Oligomer Type | Potential Synthetic Route | Key Monomers/Intermediates | Potential Polymerization Method |

| Polysulfonates/Polysulfonamides | Reaction of a di-sulfonyl chloride with a diol or diamine | Substituted benzenedisulfonyl chlorides, diols, diamines | Step-growth polymerization |

| Benzimidazole-containing polymers | Polycondensation of a bis-benzimidazole with a disulfonic acid derivative | Bis-benzimidazoles, aryldiazonium salts of disulfonic acids | Condensation polymerization |

| Liquid Crystalline Polyesters | Polycondensation of a hydroxy-functionalized derivative with a diacid chloride | Hydroxy-functionalized this compound derivatives, diacid chlorides | Step-growth polymerization |

Applications of 4 Benzyloxy Benzenesulfonic Acid in Advanced Materials and Organic Synthesis

Role as a Potent Acid Catalyst in Industrial and Laboratory Processes

As a strong organic acid, 4-(Benzyloxy)benzenesulfonic acid and its structural relatives serve as highly effective catalysts in a variety of chemical transformations that require protonation. Their utility is comparable to mineral acids like sulfuric acid, but they are often favored for their weaker corrosive and oxidative properties, which can lead to fewer side reactions and less equipment degradation. epa.gov

Catalysis in Esterification Reactions

Esterification, the reaction between a carboxylic acid and an alcohol to form an ester and water, is a fundamental process in chemical manufacturing. nih.gov Benzenesulfonic acids are recognized as powerful catalysts for this type of reaction. epa.gov They offer a less corrosive alternative to traditionally used sulfuric acid, which can cause unwanted side reactions and equipment corrosion. epa.gov The catalytic activity of sulfonic acids in esterification is well-documented across various applications, from the synthesis of simple esters to the production of biodiesel.

Research has demonstrated that the hydrophobicity of the sulfonic acid catalyst can significantly influence the reaction rate. For instance, in the esterification of oleic acid with methanol (B129727) for biodiesel production, 4-dodecylbenzenesulfonic acid showed a higher catalytic activity compared to p-toluenesulfonic acid and sulfuric acid, an effect attributed to the long hydrophobic alkyl chain increasing the catalyst's solubility in the oil phase. google.com Similarly, long-chain alkyl-substituted benzenesulfonic acids have been effectively used to catalyze the reaction between carboxylic acids and glycol ether alcohols to produce glycol ether esters. In the continuous synthesis of n-propyl acetate, p-toluenesulfonic acid, a close analog of this compound, showed catalytic performance comparable to sulfuric acid but with the formation of fewer by-products and excellent stability over extended periods. epa.gov

Table 1: Comparison of Sulfonic Acid Catalysts in Esterification Reactions

| Catalyst | Reactants | Product | Key Finding | Reference |

|---|---|---|---|---|

| p-Toluenesulfonic Acid (PTSA) | Acetic acid + n-propanol | n-Propyl acetate | Performance was close to sulfuric acid in continuous process with fewer by-products and high stability. | epa.gov |

| 4-Dodecylbenzenesulfonic Acid (DBSA) | Oleic acid + Methanol | Biodiesel (Fatty Acid Methyl Ester) | Reaction rate increased with increasing hydrophobicity of the catalyst; DBSA was more active than PTSA and sulfuric acid. | google.com |

| Long-chain alkyl benzene (B151609) sulfonic acid | Carboxylic acid + Glycol ether alcohol | Glycol ether ester | The catalyst was effective, and its activity was not lost due to decomposition during the process. | |

| Carbon-based solid acid (from alkyl benzene sulfonic acid) | Mono-fatty alcohol polyoxyethylene maleate (B1232345) esters + 1,4-butanediol | Polyester (B1180765) | The catalyst exhibited high activity and could be recycled five times without loss of activity. |

Catalysis in Rearrangement Reactions (e.g., Beckmann, Claisen)

Molecular rearrangements are powerful transformations in organic synthesis that alter the carbon skeleton of a molecule. Many of these reactions require acid catalysis. The Beckmann rearrangement, for example, which converts an oxime to an amide, is a classic acid-catalyzed process. While strong mineral acids are traditionally used, organic sulfonic acids are also suitable catalysts.

The Benzilic acid rearrangement, which converts a 1,2-diketone into an α-hydroxy carboxylic acid, is noteworthy. However, contrary to what might be expected of an acid-catalyzed process, this specific rearrangement proceeds via a base-catalyzed mechanism, typically involving a hydroxide (B78521) ion attacking one of the ketone groups.

For genuinely acid-catalyzed rearrangements, such as the Pinacol rearrangement of 1,2-diols, strong Brønsted acids are essential. The strong acidity of this compound makes it a plausible candidate for catalyzing such transformations, offering a homogeneous and potentially more selective alternative to heterogeneous or mineral acid catalysts.

Applications in Polymerization Reactions

Benzenesulfonic acid derivatives play a crucial role in polymer science, primarily through the polymerization of vinyl-substituted monomers. The homopolymer of 4-ethenylbenzenesulfonic acid, commonly known as poly(4-styrenesulfonic acid), is a prominent example. This material is a water-soluble ionic polymer, or polyelectrolyte, used in a variety of applications. The presence of the sulfonic acid groups along the polymer chain imparts unique properties, making it useful as an ion-exchange resin, a dopant for conducting polymers, and a component in the fabrication of polyelectrolyte multilayers. A copolymer nanoparticle ion exchanger has been developed using a precipitation polymerization technique involving styrene (B11656) and 4-vinylbenzenesulfonic acid sodium salt. These polymers are central to creating materials with controlled ionic conductivity, hydrophilicity, and catalytic activity.

Intermediacy in Complex Organic Synthesis

Beyond its catalytic applications, the intrinsic structure of this compound makes it and its related motifs valuable building blocks for constructing more complex, high-value molecules, particularly in the pharmaceutical and specialty chemical sectors.

Building Block for Pharmaceutical Intermediates

The 4-(benzyloxy)phenyl group is a key structural motif found in various biologically active molecules. Its synthesis often involves the use of precursors that share the core structure of this compound. A compelling example is found in the synthesis of a series of N-(4-(benzyloxy)benzyl)-4-aminoquinolines, which were evaluated for their ability to inhibit the Mycobacterium tuberculosis strain. The synthesis of these potential anti-tuberculosis agents began with the reaction of 4-cyanophenol and benzyl (B1604629) bromide to form 4-(benzyloxy)benzonitrile, a key intermediate that contains the desired 4-(benzyloxy)phenyl core. This highlights the strategic importance of this fragment in medicinal chemistry.

Furthermore, substituted benzenesulfonic acids have been used directly as starting materials for pharmaceutical intermediates. For instance, readily available 4-methyl-3-nitrobenzenesulfonic acid was used as a starting point in one of two synthetic routes to 2-methoxy-4-(methylsulfanyl)benzoic acid, an intermediate for the cardiotonic drugs Sulmazole and Isomazole. These examples underscore the utility of the benzyloxy-benzene and benzenesulfonic acid frameworks as versatile platforms for the synthesis of complex pharmaceutical compounds.

Table 2: Examples of Benzyloxy-benzene Structures in Pharmaceutical Synthesis

| Starting Material / Intermediate | Target Molecule Class | Therapeutic Area | Key Finding | Reference |

|---|---|---|---|---|

| 4-(Benzyloxy)benzonitrile | N-(4-(Benzyloxy)benzyl)-4-aminoquinolines | Anti-tuberculosis | The 4-(benzyloxy)phenyl moiety is a core structural unit of the synthesized compounds, two of which showed potent activity against M. tuberculosis. | |

| 4-Methyl-3-nitrobenzenesulfonic acid | 2-Methoxy-4-(methylsulfanyl)benzoic acid | Cardiotonic Drugs (Sulmazole, Isomazole) | A substituted benzenesulfonic acid serves as a viable starting material for a key drug intermediate. |

Precursor for Agrochemical Synthesis

Benzenesulfonic acid derivatives are recognized as important intermediates in the manufacture of a range of specialty chemicals. This broad class of materials can include agrochemicals such as herbicides, pesticides, and fungicides. The functional groups present in compounds like this compound—the aromatic ring, the ether linkage, and the sulfonic acid—provide multiple reaction sites for building more complex molecular architectures required for biological activity. While the direct use of this compound as a precursor in widely-published agrochemical synthesis is not extensively documented in the reviewed literature, the general utility of benzenesulfonic acids as intermediates suggests its potential applicability in this field.

Applications in Material Science

The distinct properties of this compound make it a valuable component in the creation of new materials with tailored functionalities.

Development of Surfactants and Detergents

Benzenesulfonic acid and its derivatives are a cornerstone in the production of surfactants and detergents. These compounds are amphiphilic, meaning they possess both a water-attracting (hydrophilic) and a water-repelling (hydrophobic) part. In this compound, the sulfonic acid group acts as the hydrophilic head, while the benzyloxy-benzene portion serves as the hydrophobic tail. This structure allows the molecule to reduce the surface tension between water and oily substances, facilitating the removal of dirt and grease.

While linear alkylbenzene sulfonates (LAS) are among the most widely used synthetic surfactants in household detergents, the fundamental principles of their action apply to other benzenesulfonic acid derivatives as well. nih.govelchemy.com The sodium salt of benzenesulfonic acid is a known ingredient in some detergents. ontosight.ai The surfactant properties of compounds like 4-(3,3-Dimethyl-1-oxotridecyl)benzenesulfonic acid, which also features a sulfonic acid group and a large hydrophobic tail, make them effective in detergents, soaps, and other cleaning products. ontosight.ai Although direct large-scale commercial use of this compound in detergents is not widely documented, its inherent surfactant properties, derived from its chemical structure, are clear. It is recognized that surfactants can be produced from benzenesulfonic acid's metal or amine salts. technologynetworks.comacs.org

The effectiveness of benzenesulfonic acid-based surfactants is rooted in their ability to form micelles, which encapsulate and lift away grime. This action is crucial in a variety of cleaning applications, from laundry detergents to industrial cleaners. nih.gov Benzenesulfonic acid itself is considered a "Safer Chemical Ingredient for Surfactant use" by the U.S. Environmental Protection Agency (USEPA) for applications such as surfactant-enhanced oil recovery. researchgate.netca.gov

Components in Liquid Crystalline Materials and Optoelectronic Devices

Derivatives of this compound have shown significant promise in the field of liquid crystals and optoelectronics. A notable example is a homologous series of liquid crystals based on the (E)-4-((4-((4-(alkoxy)benzoyl)oxy)benzylidene)amino)benzenesulfonic acid (Sn) structure. rsc.org These compounds, which are derivatives of this compound, exhibit liquid crystalline behavior, a state of matter with properties between those of a conventional liquid and a solid crystal. rsc.org

Research has demonstrated that these sulfonic acid derivatives are monomorphic, displaying a pure smectic A (SmA) mesophase. rsc.orgresearchgate.net The presence of the terminal sulfonic acid group (–SO3H) plays a crucial role in stabilizing the molecule, leading to high thermal stability of the SmA phase. rsc.orgresearchgate.net

The electrical and optical properties of these materials make them suitable for optoelectronic devices. rsc.org The members of the synthesized Sn series exhibit ohmic behavior, and their electrical conductivity has been measured. rsc.orgresearchgate.net For instance, the derivative with a 10-carbon alkoxy chain (S10) showed the highest electrical conductivity and possesses two direct optical band gaps, making it a candidate for energy-based applications. rsc.org The study of such materials is part of a broader effort to develop new liquid crystalline polymers and materials with tunable anisotropic properties for use in displays, optical films, and polymer electrolytes for energy conversion and storage. mdpi.comnih.gov

Table 1: Mesomorphic and Optical Properties of (E)-4-((4-((4-(alkoxy)benzoyl)oxy)benzylidene)amino)benzenesulfonic acid (Sn) Derivatives rsc.orgresearchgate.net

| Derivative | Alkoxy Chain Length (n) | Mesophase Type | Electrical Conductivity (S10) | Main Optical Band Gap (S6) |

| S6 | 6 | Smectic A (SmA) | - | 3.3 eV |

| S10 | 10 | Smectic A (SmA) | 35.16 pS | - |

| S12 | 12 | Smectic A (SmA) | - | - |

This table is generated based on available data from the cited research and is not exhaustive for all derivatives.

Dyes and Pigments

Benzenesulfonic acid derivatives are important intermediates in the synthesis of various dyes and pigments, particularly azo dyes. technologynetworks.comontosight.ai Azo dyes, which contain the characteristic -N=N- azo group, constitute a significant portion of the dyes used in the textile industry. cuhk.edu.hknih.gov

The synthesis of these dyes often involves a diazotization reaction, where an aromatic amine is converted into a diazonium salt, followed by a coupling reaction with an electron-rich aromatic compound. cuhk.edu.hkunb.ca Derivatives of this compound can play a role in this process. For instance, a series of hetaryl-azophenol dyes have been prepared by coupling 4-benzyloxyphenol, a direct precursor to the target compound, with various heterocyclic amines. mdpi.com

Furthermore, structurally related compounds like 4-aminobenzenesulfonic acid (sulfanilic acid) are used to create azo dyes. researchgate.netunb.ca The sulfonic acid group enhances the water solubility of the dyes, which is a crucial property for their application in dyeing processes. ontosight.ai The presence of the benzyloxy group in this compound could be used to influence the final color and properties of the dye.

Counterion Applications in Drug Development and Other Fields

In the pharmaceutical industry, the salt form of a drug is often preferred to improve its stability, solubility, and bioavailability. Benzenesulfonate (B1194179), the conjugate base of benzenesulfonic acid, is widely used as a counterion to form stable and effective drug salts, which are known as besilates. ncats.ionih.gov

A prominent example is amlodipine (B1666008) besylate, a medication used to treat high blood pressure and angina. thermofisher.comfishersci.com The besylate salt form of amlodipine is considered significantly safer than other salt forms, such as the maleate, due to the absence of toxic impurities in the final product. fishersci.com The determination of the besylate counterion concentration is a critical step in quality control to ensure the correct stoichiometry and molecular mass of the drug. thermofisher.com

The use of benzenesulfonate as a counterion is not limited to amlodipine. Other pharmaceutical drugs prepared as besilate salts include:

Mesoridazine Besylate: A first-generation antipsychotic medication. nih.gov

Clopidogrel Besylate: An antiplatelet agent. google.com

The selection of a suitable counterion is a crucial aspect of drug development, and benzenesulfonic acid provides a reliable option for forming stable and effective pharmaceutical salts. google.com

Table 2: Examples of Pharmaceutical Drugs with Besylate Counterion

| Drug Name | Therapeutic Class | Rationale for Besylate Salt |

| Amlodipine Besylate | Antihypertensive, Antianginal | Improved stability and safety profile. fishersci.combohrium.com |

| Mesoridazine Besylate | Antipsychotic | Formation of a stable salt for pharmaceutical use. nih.gov |

| Clopidogrel Besylate | Antiplatelet | Formation of a crystalline salt suitable for pharmaceutical formulations. google.com |

Future Research Directions and Emerging Paradigms for 4 Benzyloxy Benzenesulfonic Acid

Development of More Efficient and Sustainable Synthetic Routes

The traditional synthesis of benzenesulfonic acids often involves reagents and conditions that are misaligned with modern principles of green chemistry. Future research must prioritize the development of synthetic pathways that are not only efficient in yield but also environmentally benign. The core tenets of green chemistry, such as waste prevention, maximizing atom economy, and using less hazardous substances, should guide this research. bepls.comsciforum.net

Key research objectives should include:

Alternative Sulfonating Agents: Exploring solid acid catalysts or milder sulfonating agents to replace corrosive reagents like concentrated sulfuric acid or chlorosulfonic acid, thereby reducing hazardous waste streams.

Solvent Minimization: Investigating solvent-free reaction conditions or the use of greener solvents, such as ionic liquids or supercritical fluids like carbon dioxide, which can be recycled and are often less toxic. sciencemuseum.org.uk

Energy Efficiency: Developing synthetic methods that proceed at lower temperatures and pressures, potentially through the use of novel catalysts or alternative energy sources like microwave or ultrasonic irradiation. und.edu This approach not only conserves energy but can also lead to cleaner reactions with fewer byproducts. bepls.com

Renewable Feedstocks: While the core aromatic structure is derived from petroleum feedstocks, research could explore pathways that utilize biomass-derived precursors for parts of the molecule, contributing to a more circular economy. youtube.com

A comparative table of synthetic approaches highlights the shift towards sustainability.

| Metric | Traditional Synthesis | Future Sustainable Synthesis |

| Reagents | Concentrated H₂SO₄, Chlorosulfonic acid | Solid acid catalysts, Milder sulfonating agents |

| Solvents | Volatile organic compounds (VOCs) | Solvent-free, water, or green solvents |

| Energy Input | High temperature and pressure | Lower temperature and pressure, alternative energy |

| Waste Profile | High E-factor, hazardous acid waste | Low E-factor, recyclable catalysts, benign byproducts |

| Atom Economy | Often moderate | Maximized through catalytic design |

Exploration of Novel Catalytic Activities and Selectivities

The sulfonic acid group endows 4-(Benzyloxy)benzenesulfonic acid with strong Brønsted acidity, making it a prime candidate for use as an acid catalyst. While homogeneous catalysis is possible, the most exciting future direction lies in its immobilization onto solid supports to create robust, recyclable heterogeneous catalysts. Research has already demonstrated the potential of grafting benzenesulfonic acid derivatives onto materials like Metal-Organic Frameworks (MOFs) and functionalized halloysite (B83129) to create stable and active catalysts. rsc.orgresearchgate.net

Future research should focus on:

Heterogeneous Catalyst Development: Grafting this compound onto various supports such as silica (B1680970), magnetic nanoparticles, or porous polymers. The bulky benzyloxy group could act as a spacer, potentially influencing the accessibility of the catalytic sites and preventing deactivation.

Shape and Substrate Selectivity: Investigating how the unique steric and electronic properties of the benzyloxy group can be exploited to achieve high selectivity in reactions like esterification, acylation, and hydrolysis. mdpi.com For instance, the bulky group might create specific pockets on the catalyst surface that favor certain substrates over others.

Bifunctional Catalysis: Designing systems where the sulfonic acid group performs one catalytic step (e.g., acid-catalyzed hydrolysis) while the benzyloxy group or the aromatic rings participate in another interaction, such as hydrophobic binding of a substrate.

Integration into Advanced Functional Materials and Nanotechnology

The amphiphilic nature of this compound makes it a fascinating building block for advanced materials. Its structure is conducive to self-assembly and can be integrated into more complex architectures to impart specific functions.

Liquid Crystal Formation: The rigid aromatic core and the flexible benzyloxy group are structural motifs common in liquid crystals. Research into the synthesis of derivatives of this compound could lead to new classes of liquid crystalline materials with applications in displays and sensors. nih.gov The sulfonic acid group could be used to promote specific alignments or to respond to electrical stimuli.

Functionalized Nanomaterials: Incorporating the molecule into nanomaterials can create surfaces with tailored properties. For example, its presence on the surface of a Metal-Organic Framework (MOF) could enhance the material's stability in aqueous environments and introduce Brønsted acid sites for catalysis. researchgate.net